N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3,5-dimethylphenyl)glycinamide
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Overview
Description
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3,5-dimethylphenyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3,5-dimethylphenyl)glycinamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Glycinamide Backbone: This step involves the reaction of glycine with appropriate reagents to form the glycinamide core.
Introduction of Aromatic Rings: The aromatic rings are introduced through electrophilic aromatic substitution reactions, using chlorinated and methoxylated benzene derivatives.
Sulfonylation: The sulfonyl group is introduced via sulfonyl chloride reagents under basic conditions.
Final Coupling: The final step involves coupling the intermediate products to form the target compound, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3,5-dimethylphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) under acidic conditions.
Reduction: Reagents like hydrogen gas (H~2~) with palladium on carbon (Pd/C) or sodium borohydride (NaBH~4~).
Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or sodium ethoxide (NaOEt) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups may yield aldehydes or acids, while reduction of nitro groups yields amines.
Scientific Research Applications
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3,5-dimethylphenyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N2-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3,5-dimethylphenyl)glycinamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Signal Transduction Pathways: It may modulate signal transduction pathways, affecting cellular processes like proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3,5-dimethylphenyl)acetamide
- **N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3,5-dimethylphenyl)propionamide
Uniqueness
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3,5-dimethylphenyl)glycinamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(5-chloro-N-(3,4-dimethoxyphenyl)sulfonyl-2-methoxyanilino)-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O6S/c1-16-10-17(2)12-19(11-16)27-25(29)15-28(21-13-18(26)6-8-22(21)32-3)35(30,31)20-7-9-23(33-4)24(14-20)34-5/h6-14H,15H2,1-5H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKESQELEOSEHKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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